2-Cyclopropyl-6-neopentylpyrimidin-4-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-6-neopentylpyrimidin-4-ol” involves a pyrimidine ring, which is an aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . The cyclopropyl and neopentyl groups are attached at positions 2 and 6 of the pyrimidine ring, respectively.Scientific Research Applications
Chemical Synthesis and Scaffold Hopping
Research by Mustière et al. (2021) delves into scaffold hopping with antimalarial focus, yielding a compound through a simple treatment, showcasing the versatility of cyclopropyl and pyrimidin-4-ol derivatives in drug discovery Mustière, R., Vanelle, P., & Primas, N. (2021). Molbank.
Biological Activity and Drug Development
A study highlighted by Talele (2016) emphasizes the cyclopropyl ring's utility in drug development, noting its role in enhancing potency and reducing off-target effects, suggesting that modifications to the cyclopropyl group, as seen in compounds similar to 2-Cyclopropyl-6-neopentylpyrimidin-4-ol, could be pivotal in pharmacological optimization Talele, T. (2016). Journal of Medicinal Chemistry.
Structural Analysis and Material Science
Thibodeaux et al. (2012) explore the enzymatic chemistry of cyclopropane, epoxide, and aziridine biosynthesis, providing a foundation for understanding how the cyclopropyl group's inherent strain can influence biological activity. This insight could guide the design of new materials or pharmaceuticals based on the core structure of this compound Thibodeaux, C., Chang, W., & Liu, H. (2012). Chemical Reviews.
Future Directions
Properties
IUPAC Name |
2-cyclopropyl-4-(2,2-dimethylpropyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)7-9-6-10(15)14-11(13-9)8-4-5-8/h6,8H,4-5,7H2,1-3H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKUQHQGUGGLRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC(=O)NC(=N1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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